N-[2-(Benzylsulfanyl)-1-{N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide
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Overview
Description
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is a complex organic compound with a unique structure that includes benzylsulfanyl, hydrazinecarbonyl, and dinitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include benzylsulfanyl compounds, hydrazine derivatives, and dinitrobenzamide precursors. The reaction conditions often involve controlled temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group may yield sulfoxides or sulfones, while reduction of the nitro groups can produce corresponding amines .
Scientific Research Applications
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate, particularly for targeting specific molecular pathways involved in diseases.
Industry: The compound is explored for its use in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H27N5O7S |
---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
N-[3-benzylsulfanyl-1-oxo-1-[(2E)-2-[(4-propan-2-yloxyphenyl)methylidene]hydrazinyl]propan-2-yl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C27H27N5O7S/c1-18(2)39-24-10-8-19(9-11-24)15-28-30-27(34)25(17-40-16-20-6-4-3-5-7-20)29-26(33)21-12-22(31(35)36)14-23(13-21)32(37)38/h3-15,18,25H,16-17H2,1-2H3,(H,29,33)(H,30,34)/b28-15+ |
InChI Key |
LBZIPALEJZFYJB-RWPZCVJISA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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